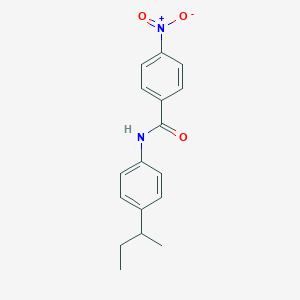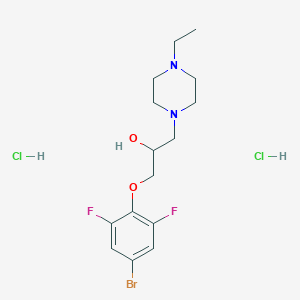![molecular formula C24H34N4O6 B5154222 N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea], also known as HDPU, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. HDPU is a urea-based compound that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to have a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] for lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a promising candidate for further investigation as a potential cancer therapy. However, one of the limitations of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of potential future directions for research on N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]. One area of research could be to further investigate its potential as a cancer therapy, both in vitro and in vivo. Another area of research could be to investigate its effects on other diseases, such as neurodegenerative diseases or autoimmune disorders. Additionally, further research could be done to elucidate the mechanism of action of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] and to design experiments to study its effects more effectively.
Métodos De Síntesis
The synthesis of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is a multi-step process that involves the reaction of hexamethylene diisocyanate with 3,4-dimethoxyaniline to form the intermediate 1,6-hexanediamine-3,4-dimethoxyphenyl derivative. This intermediate is then reacted with urea to form the final product, N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea].
Aplicaciones Científicas De Investigación
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer therapy.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[6-[(3,4-dimethoxyphenyl)carbamoylamino]hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6/c1-31-19-11-9-17(15-21(19)33-3)27-23(29)25-13-7-5-6-8-14-26-24(30)28-18-10-12-20(32-2)22(16-18)34-4/h9-12,15-16H,5-8,13-14H2,1-4H3,(H2,25,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSLKIBBHLTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCCCCNC(=O)NC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Hexane-1,6-diylbis[3-(3,4-dimethoxyphenyl)urea] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![3-{[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5154158.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5154172.png)
![2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)

![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)